1-Acetyl-1-cyclopentene

Catalog No.
S583830
CAS No.
16112-10-0
M.F
C7H10O
M. Wt
110.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetyl-1-cyclopentene

CAS Number

16112-10-0

Product Name

1-Acetyl-1-cyclopentene

IUPAC Name

1-(cyclopenten-1-yl)ethanone

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

InChI

InChI=1S/C7H10O/c1-6(8)7-4-2-3-5-7/h4H,2-3,5H2,1H3

InChI Key

SLNPSLWTEUJUGY-UHFFFAOYSA-N

SMILES

CC(=O)C1=CCCC1

Synonyms

1-acetylcyclopentene

Canonical SMILES

CC(=O)C1=CCCC1

Synthesis and Characterization:

1-Acetyl-1-cyclopentene is an organic compound with the chemical formula C7H10O. It is a colorless liquid with a characteristic odor. The synthesis of 1-Acetyl-1-cyclopentene has been described in various scientific publications, with methods utilizing Diels-Alder reactions and Claisen condensation reactions being commonly reported [, ].

Reactivity and Potential Applications:

Due to its presence of both a ketone and an alkene functional group, 1-Acetyl-1-cyclopentene exhibits diverse reactivity, making it a potentially valuable intermediate in organic synthesis.

  • Michael addition: The presence of the α,β-unsaturated ketone functionality makes the molecule susceptible to Michael addition reactions, allowing for the introduction of various nucleophiles at the β-carbon [].
  • Cycloadditions: The alkene moiety can participate in cycloaddition reactions with different dienophiles, potentially leading to the formation of complex cyclic structures [].
  • Reduction and Oxidation: Both the ketone and alkene functionalities can be selectively reduced or oxidized using appropriate reagents, enabling further functionalization and tailoring of the molecule's properties [, ].

Current Research and Future Directions:

While research on the specific applications of 1-Acetyl-1-cyclopentene is limited, its unique reactivity profile suggests potential in various areas, including:

  • Development of novel pharmaceuticals: The molecule's diverse functionality could be explored for the design and synthesis of new drug candidates with specific biological activities [].
  • Preparation of complex organic molecules: 1-Acetyl-1-cyclopentene could serve as a valuable building block for the construction of more complex organic molecules with desired properties, such as polymers, natural product analogs, and functional materials [].

1-Acetyl-1-cyclopentene is a cyclic alkene with the molecular formula C₇H₁₀O and a CAS number of 16112-10-0. This compound features a five-membered cyclopentene ring with an acetyl group attached at the first position. Its structure can be represented as follows:

text
O ||C1--C2--C3| |C5--C4--C6

The compound is characterized by its unique reactivity due to the presence of both the cyclic structure and the carbonyl group, making it a valuable intermediate in organic synthesis.

  • The mechanism of action of 1-AC in proteomics research is not well-documented in openly available sources.
  • Further exploration of scientific literature may be required to understand its specific role in this field.
  • Limited information exists on the safety profile of 1-AC.
  • As with any unknown compound, it's advisable to handle it with caution in a laboratory setting following general safety protocols for organic chemicals.

Additional Information

  • Due to limited public information on 1-AC, further exploration of scientific databases or contacting chemical suppliers may be needed for a more in-depth analysis.
  • Scientific research is an ongoing process, and new information on 1-AC's properties and applications may emerge in the future.

  • Brook Rearrangement: The lithium enolate of 1-acetyl-1-cyclopentene can undergo Brook rearrangement, leading to [3+4] annulation reactions with various substrates, such as 3-alkyl-3-haloacryloylsilanes .
  • Oxidation Reactions: Liquid-phase oxidation of this compound results in a complex mixture, including products like 3-acetyl cyclopentene-2-one .
  • Electrophilic Additions: The double bond in the cyclopentene ring can undergo electrophilic addition reactions, further expanding its utility in synthetic organic chemistry.

Several methods exist for synthesizing 1-acetyl-1-cyclopentene:

  • Direct Synthesis: One common method involves the reaction of cyclopentadiene with acetyl chloride under controlled conditions to yield 1-acetyl-1-cyclopentene .
  • Gas-phase Reactions: Another approach utilizes gas-phase reactions involving nopinone and other related compounds to produce derivatives of 1-acetyl-1-cyclopentene .
  • Liquid-phase Methods: Liquid-phase oxidation techniques can also be employed, allowing for the generation of various derivatives from the parent compound .

1-Acetyl-1-cyclopentene finds applications primarily in organic synthesis as an intermediate. Its unique structure allows it to be used in:

  • Synthesis of Pharmaceuticals: It can serve as a building block for various pharmaceutical compounds due to its reactivity.
  • Material Science: The compound may also have applications in polymer chemistry and material science, particularly in developing new materials with specific properties.

Several compounds share structural similarities with 1-acetyl-1-cyclopentene. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesNotable Properties
2-AcetylcyclopenteneSimilar cyclic structure; acetyl groupDifferent reactivity patterns
3-AcetylcyclopenteneAcetyl group at different positionPotentially different biological activities
CyclopentenoneContains a carbonyl groupMore reactive due to unsaturation
4-AcetylcyclohexeneSix-membered ring; acetyl groupDifferent ring strain and stability

Uniqueness of 1-Acetyl-1-Cyclopentene

What sets 1-acetyl-1-cyclopentene apart from its analogs is its specific arrangement of functional groups and ring structure, which imparts unique reactivity profiles. This compound's ability to undergo specific rearrangements and annulations makes it particularly valuable in synthetic organic chemistry.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

16112-10-0

Wikipedia

1-Acetylcyclopentene

Dates

Modify: 2023-08-15

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